molecular formula C14H11NO2 B1330701 2-Benzoylbenzamide CAS No. 7500-78-9

2-Benzoylbenzamide

Cat. No. B1330701
CAS RN: 7500-78-9
M. Wt: 225.24 g/mol
InChI Key: WQVBZJXNXCEFJN-UHFFFAOYSA-N
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Description

2-Benzoylbenzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss 2-Benzoylbenzamide, they do provide insights into the chemical behavior and properties of structurally related benzamide compounds, which can be extrapolated to understand 2-Benzoylbenzamide.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various environmentally friendly methods. For instance, water-mediated synthesis has been developed for 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives, which involves combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate in water, yielding excellent results . This method's simplicity and use of water as a solvent highlight the potential for green chemistry approaches in synthesizing benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure, vibrational frequencies, and chemical shifts of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have been determined and compared with theoretical calculations, showing strong agreement between experimental and computed values . These studies are crucial for understanding the molecular geometry and electronic properties of benzamide compounds.

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including photoreactions and reactions with peroxides. Photoreaction studies of 2-halo-N-pyridinylbenzamides have revealed mechanisms involving radical intermediates and intramolecular cyclization . Similarly, reactions of N-alkyl-2-triphenylstannylbenzamides with peroxides have been used to synthesize Ebselen and related analogues, involving amidyl radicals and intramolecular homolytic substitution at selenium .

Physical and Chemical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, can vary due to polymorphism. Variable temperature polymorphism studies of 2-benzoyl-N,N-diethylbenzamide have identified different crystal structures and melting points, emphasizing the importance of crystallography in assigning the correct polymorph to observed thermal properties . The chemical properties, such as reactivity and stability, are influenced by the molecular structure and can be studied through various spectroscopic and computational methods .

Safety And Hazards

While specific safety data for 2-Benzoylbenzamide was not found, it is generally recommended to handle laboratory chemicals with care, avoiding dust formation and inhalation .

Future Directions

The polymorphism of 2-Benzoylbenzamide has been studied, and the discovery of new polymorphs suggests potential future directions in the study of this compound . Additionally, the synthesis of benzamides, including 2-Benzoylbenzamide, for potential therapeutic applications is an area of ongoing research.

properties

IUPAC Name

2-benzoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVBZJXNXCEFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324936
Record name 2-benzoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylbenzamide

CAS RN

7500-78-9
Record name NSC408017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
LS de Moraes, J Liu, E Gopi, R Oketani, AR Kennedy… - Crystals, 2021 - mdpi.com
… In the Cambridge Structural Database (CSD), there are seven crystal structures of compounds that maintain the same 2-benzoylbenzamide molecule as the core molecule, only by …
Number of citations: 1 www.mdpi.com
EJ Valente, SB Martin, LD Sullivan - Acta Crystallographica Section …, 1998 - scripts.iucr.org
… An open oxoacid tertiary amide is also described: N-morpholino 2'-benzoylbenzamide (6): monoclinic, P2 1 /c, a = 6.844 (4), b = 15.696 (8), c = 14.154 (7) Å, [beta] = 99.43 (4). …
Number of citations: 7 scripts.iucr.org
DP Phillion, DM Walker - The Journal of Organic Chemistry, 1995 - ACS Publications
… Its ortho carbanion was also found to be completely stable at room temperature for 30 min with no formation of any -ethyl-( l-ethyl-2,2-dimethylpropyl)-2-benzoylbenzamide. Pure 3a was …
Number of citations: 16 pubs.acs.org
GR Brubaker - 1977 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 LLLGLGGGGG GGG GG LLLLLL This material was produced from a microfilm copy of the …
Number of citations: 0 search.proquest.com
Y Imai, EF Johnson, T Katto… - Journal of Polymer …, 1975 - Wiley Online Library
… The Hofmann rearrangement of 2-benzoylbenzamide with alkaline hypochlorite solution gives 2-aminobenzophenone in good yields.20 The reaction of XI11 with sodium hypochlorite …
Number of citations: 74 onlinelibrary.wiley.com
R Valters - 2012 - books.google.com
… Reaction of (13) with t-butylamine gave the open-chain derivative N-(t-butyl)-2-benzoylbenzamide (14), [50] while the less nucleophilic diphenylamine yielded the cyclic 3-(N,N…
Number of citations: 184 books.google.com
K Nozawa-Kumada, Y Matsuzawa, K Ono… - Chemical …, 2021 - pubs.rsc.org
… When the reaction was carried out using 2,3-diphenylisoindolin-1-one 7 or N-phenyl-2-benzoylbenzamide 8 (oxidized benzylic C–H bonds of 1a) as the substrate, the desired product …
Number of citations: 7 pubs.rsc.org
DJ Wilkinson - 1995 - search.proquest.com
This thesis is concerned with the application of organometallic chemistry to isotopic synthesis. The potential of three different areas for the synthesis of isotopically labelled compounds …
Number of citations: 3 search.proquest.com
MZ Hassan, SA Khan, M Amir - European journal of medicinal chemistry, 2012 - Elsevier
A series of N-(substituted benzothiazol-2-yl)amide derivatives 2a–h and 4a–h were synthesized by the EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-…
Number of citations: 71 www.sciencedirect.com
GA Karlivan, R Valter, VP Tsiekure - Chemistry of Heterocyclic …, 1977 - Springer
It has been established that 2-(tert-butyl)-3-hydroxy-3-(4-chlorophenyl)isoindolinone and N-(tert-Alkyl)-2-aroylbenzamides are dealkylated in concentrated sulfuric acid to give 3-hydroxy…
Number of citations: 1 link.springer.com

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